molecular formula C23H19BrN4O2S B12058306 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12058306
M. Wt: 495.4 g/mol
InChI Key: XRWKYABVIBLLAC-UHFFFAOYSA-N
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Description

2-((5-(4-BROMO-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-BROMO-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromo Group: Bromination reactions using reagents like N-bromosuccinimide (NBS) can be employed.

    Thioether Formation: This step involves the reaction of the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(4-BROMO-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thioether Compounds: Molecules containing sulfur atoms bonded to carbon atoms.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

The unique combination of the triazole ring, bromo group, and methoxyphenyl group in 2-((5-(4-BROMO-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE distinguishes it from other similar compounds

Properties

Molecular Formula

C23H19BrN4O2S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H19BrN4O2S/c1-30-20-13-11-18(12-14-20)25-21(29)15-31-23-27-26-22(16-7-9-17(24)10-8-16)28(23)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,25,29)

InChI Key

XRWKYABVIBLLAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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